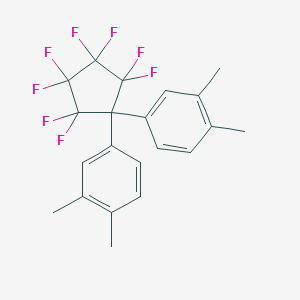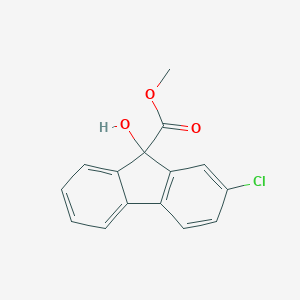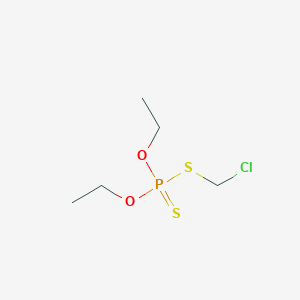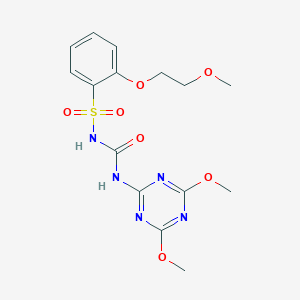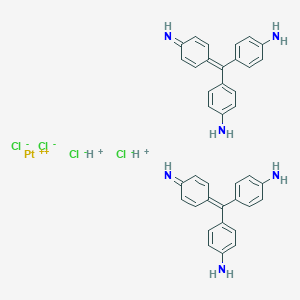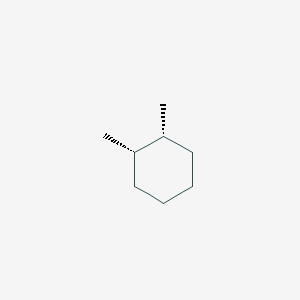![molecular formula C19H30N4O2S2 B165984 1-[4-(Cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea CAS No. 137783-15-4](/img/structure/B165984.png)
1-[4-(Cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea
Overview
Description
1-[4-(Cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. This compound is synthesized using a specific method and has been extensively studied for its potential use in various scientific research applications. In
Scientific Research Applications
1-[4-(Cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea has been extensively studied for its potential use in various scientific research applications. Some of the most notable applications include:
1. Cancer Research: This compound has shown potential in cancer research as it has been found to inhibit the growth of cancer cells.
2. Neurological Disorders: This compound has been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Inflammation: This compound has been found to have anti-inflammatory properties, which makes it a potential candidate for treating various inflammatory diseases.
Mechanism Of Action
The mechanism of action of 1-[4-(Cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea involves the inhibition of specific enzymes and proteins in the body. This inhibition leads to the desired effect of the compound, such as the inhibition of cancer cell growth or the reduction of inflammation.
Biochemical And Physiological Effects
1-[4-(Cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea has been found to have various biochemical and physiological effects. Some of the most notable effects include:
1. Inhibition of cancer cell growth
2. Reduction of inflammation
3. Improvement in cognitive function
4. Reduction in oxidative stress
Advantages And Limitations For Lab Experiments
1-[4-(Cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea has various advantages and limitations for lab experiments. Some of the advantages include:
1. It is a potent compound with a high level of activity.
2. It has a specific mechanism of action, which makes it a valuable tool in scientific research.
3. It has been extensively studied, and its effects are well-documented.
Some of the limitations of this compound include:
1. It can be difficult to synthesize, which can limit its availability for lab experiments.
2. It may have off-target effects, which can complicate the interpretation of results.
Future Directions
There are various future directions for the study of 1-[4-(Cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea. Some of the most notable directions include:
1. Further studies on the potential use of this compound in cancer research, including clinical trials.
2. Investigation of the compound's potential in treating neurological disorders.
3. Development of more efficient synthesis methods for this compound.
4. Exploration of the compound's potential in treating other diseases such as autoimmune disorders.
Conclusion:
1-[4-(Cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea is a valuable compound with unique properties that make it a valuable tool in scientific research. Its potential use in cancer research, neurological disorders, and inflammation has been extensively studied, and its effects are well-documented. While there are limitations to its use, the future directions for the study of this compound are promising, and further research is needed to fully understand its potential.
properties
CAS RN |
137783-15-4 |
|---|---|
Product Name |
1-[4-(Cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea |
Molecular Formula |
C19H30N4O2S2 |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
1-[4-(cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea |
InChI |
InChI=1S/C19H30N4O2S2/c24-27(25,23-19(26)22-16-10-6-3-7-11-16)18-14-20-13-12-17(18)21-15-8-4-1-2-5-9-15/h12-16H,1-11H2,(H,20,21)(H2,22,23,26) |
InChI Key |
FIIQKQAZIRPFIC-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCCC(CC1)NC2=C(C=NC=C2)S(=O)(=O)NC(=NC3CCCCC3)S |
SMILES |
C1CCCC(CC1)NC2=C(C=NC=C2)S(=O)(=O)NC(=S)NC3CCCCC3 |
Canonical SMILES |
C1CCCC(CC1)NC2=C(C=NC=C2)S(=O)(=O)NC(=S)NC3CCCCC3 |
Other CAS RN |
137783-15-4 |
synonyms |
BM 11 BM-11 N-((4-cycloheptylamino-3-pyridyl)sulfonyl)-N'-(cyclohexyl)thiourea |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

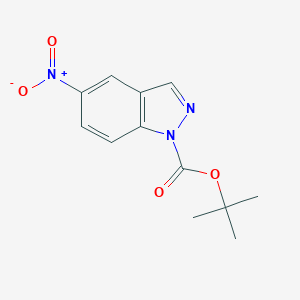
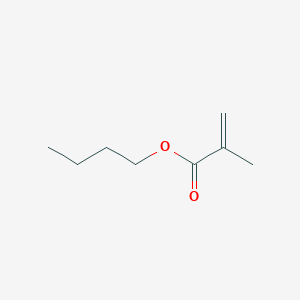
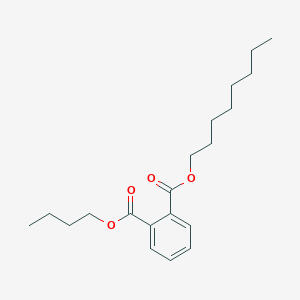
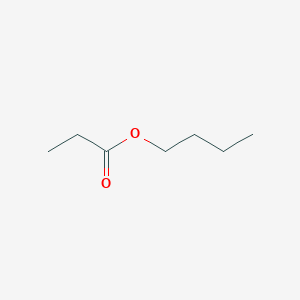
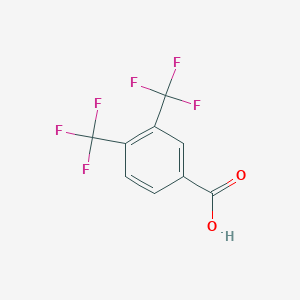
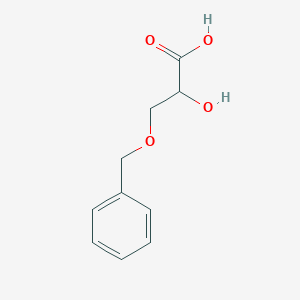
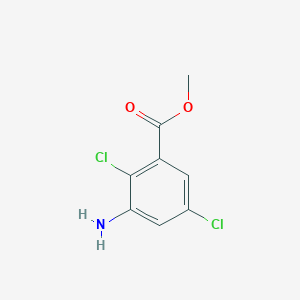
![(1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B165920.png)
